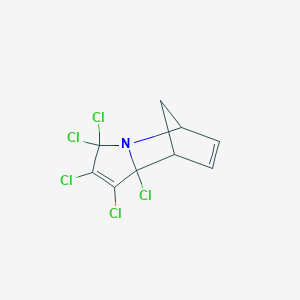
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and a fused ring system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine typically involves multiple steps, including chlorination and cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and catalysts to achieve the desired structure. Industrial production methods may include large-scale chlorination processes and the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine can be compared with other similar compounds, such as:
1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-: This compound has a similar chlorinated structure but differs in its biphenyl core.
Propane, 1,1,2,3,3-pentachloro-: This compound also contains multiple chlorine atoms but has a simpler propane backbone.
3,3’,4,4’,5-Pentachloro-1,1’-biphenyl: Another chlorinated biphenyl compound with different substitution patterns.
The uniqueness of this compound lies in its fused ring system and specific chlorination pattern, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
65269-15-0 |
|---|---|
Fórmula molecular |
C9H6Cl5N |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3,3,4,5,6-pentachloro-2-azatricyclo[5.2.1.02,6]deca-4,8-diene |
InChI |
InChI=1S/C9H6Cl5N/c10-6-7(11)9(13,14)15-5-2-1-4(3-5)8(6,15)12/h1-2,4-5H,3H2 |
Clave InChI |
YNNCNXUANRRGDL-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1N3C2(C(=C(C3(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
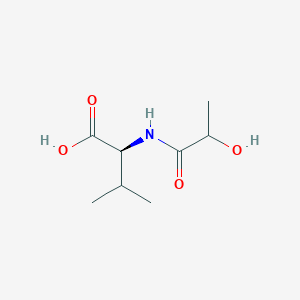
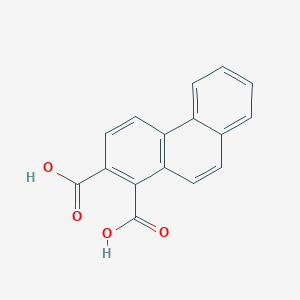
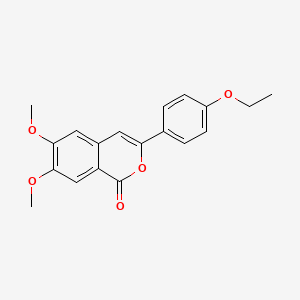

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
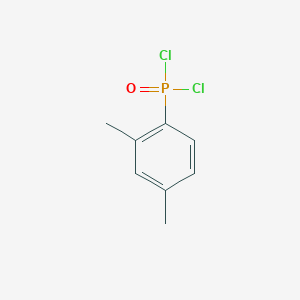

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
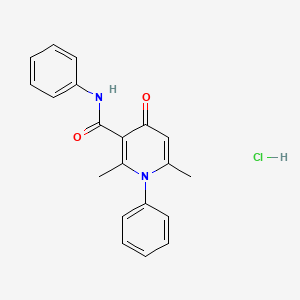
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)

![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
